- Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditionsChemical Communications (Cambridge, 2023, 59(30), 4527-4530,
Cas no 95-68-1 (2,4-dimethylaniline)
2,4-dimethylaniline structure
2,4-dimethylaniline Properties
Names and Identifiers
-
- 2,4-Dimethylbenzenamine
- 2,4-Xylidine
- 2,4-Dimethylaniline
- m-Xylidine
- 1-Amino-2,4-dimethylbenzene
- 2,4-Dimethyl aminobenzene
- 2,4-Dimethylbenzenamine (ACI)
- 2,4-Xylidine (8CI)
- 2,4-Dimethylphenylamine
- 2,4-Xylylamine
- 4-Amino-1,3-dimethylbenzene
- 4-Amino-1,3-xylene
- NSC 7640
- Amitraz Imp. A (BP): 2,4-Dimethylaniline (2,4-Xylidine)
- +Expand
-
- MFCD00007738
- CZZZABOKJQXEBO-UHFFFAOYSA-N
- 1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3
- NC1C(C)=CC(C)=CC=1
- 636243
Computed Properties
- 121.08900
- 1
- 1
- 0
- 121.089
- 9
- 90.6
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 26A^2
Experimental Properties
- 2.46680
- 26.02000
- 10084
- n20/D 1.558(lit.)
- 5 g/L (20 ºC)
- 218 °C(lit.)
- −14.3 °C (lit.)
- 0.16 mmHg ( 25 °C)
- Fahrenheit: 208.4 ° f
Celsius: 98 ° c - 3596
- 5g/l
- Colorless oily liquid [1]
- 7 (22g/l, H2O, 20℃)
- Stable. Combustible. Incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates, halogens.
- Slightly soluble in water, soluble in ethanol, ether, benzene and other organic solvents. [12]
- Sensitive to light
- 0.98 g/mL at 25 °C(lit.)
2,4-dimethylaniline Security Information
- GHS06 GHS08 GHS09
- ZE8925000
- 2
- 6.1
- S28-S36/37-S45-S61-S28A
- II
- R23/24/25; R33; R51/53
- T N
- UN 1711 6.1/PG 2
- H301,H311,H331,H373,H411
- P261,P273,P280,P301+P310,P311
- dangerous
- room temp
- II
- 23/24/25-33-51/53
- Danger
- Yes
- 1.1-7.0%(V)
- 6.1
- 8
2,4-dimethylaniline Customs Data
- 2921419000
-
China Customs Code:
2921419000Overview:
HS:2921419000 Aniline salt VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921419000 aniline and its salts.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
2,4-dimethylaniline Price
2,4-dimethylaniline Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Tetrahydrofuran ; 3 h, 100 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: 2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
Reference
- Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structureJournal of Chemical Sciences (Berlin, 2022, 134(4),,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol , Methanol ; 2 h, 2 MPa, 60 °C
Reference
- In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenesSustainable Chemistry and Pharmacy, 2022, 29,,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum nitride (Mo2N) Solvents: Ethanol ; 1 h, 30 °C
Reference
- Mo2N as a high-efficiency catalyst for transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrateMolecular Catalysis, 2022, 531,,
Synthetic Circuit 5
Reaction Conditions
Reference
- Hydroxylamine-mediated C-C amination via an aza-hock rearrangementNature Communications, 2021, 12(1),,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Ruthenium Solvents: Ethanol , Water ; 240 min, rt
Reference
- A One-Step Method for Preparation of Ru Nanoparticle Decorated on Three-Dimensional Graphene with High Catalytic Activity for Reduction of NitroarenesJournal of Cluster Science, 2021, 32(4), 959-965,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Triphenylphosphine , Sodium iodide Solvents: Chloroform ; 72 h, 60 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Reference
- NaI/PPh3-Mediated Photochemical Reduction and Amination of NitroarenesOrganic Letters, 2021, 23(14), 5349-5353,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Ammonia , Tripotassium phosphate Catalysts: Copper , 2633071-98-2 Solvents: Dimethyl sulfoxide , Water ; 48 h, 80 °C
Reference
- Porous polymeric ligand promoted copper-catalyzed C-N coupling of (hetero)aryl chlorides under visible-light irradiationScience China: Chemistry, 2021, 64(1), 17-21,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Oxygen , Hydrazine hydrate (1:1) Catalysts: Molybdenum nitrogen oxide , Carbon nitride (C3N4) Solvents: Ethanol ; 1 h, 30 °C
Reference
- Unsaturated Mo in Mo4O4N3 for efficient catalytic transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrateGreen Chemistry, 2021, 23(21), 8545-8553,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride , Sulfuric acid Solvents: Acetonitrile ; 25 °C; 10 min, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
Reference
- C-H Amination of Arenes with HydroxylamineOrganic Letters, 2020, 22(8), 2931-2934,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, 1 atm, rt
Reference
- Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenesRSC Advances, 2020, 10(60), 36741-36750,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Manganese, bromodicarbonyl[6-[(diphenylphosphino-κP)methyl]-2,2′-bipyridine-κN1,… Solvents: Toluene ; 48 h, 20 bar, 130 °C; 130 °C → 0 °C; 30 min, 0 °C
Reference
- Manganese Catalyzed Hydrogenation of Carbamates and Urea DerivativesJournal of the American Chemical Society, 2019, 141(33), 12962-12966,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Sodium hydroxide ; 10 min, 80 °C
Reference
- Chromogenic spray reagent for the detection and identifi cation of amitraz in biological materialsJournal of Planar Chromatography--Modern TLC, 2019, 32(1), 51-53,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt oxide (titanium oxide supported) Solvents: Ethanol ; 24 h
Reference
- Photocatalytic hydrogenation of nitroarenes: supporting effect of CoOx on TiO2 nanoparticlesNew Journal of Chemistry, 2019, 43(2), 748-754,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Lithium hydroxide , Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: 1,4-Dioxane ; 20 min, rt; 16 h, 170 °C
Reference
- Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladiumChemical Science, 2019, 10(18), 4775-4781,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Formic acid , Triethylamine Catalysts: Ruthenium, [(1,2,5,6-η)-1,5-cyclooctadiene]bis[(1,2,3-η)-2-methyl-2-propenyl]- , Triphos , Bis(trifluoromethanesulfonyl)imide Solvents: Butyl ether ; 24 h, 130 °C
Reference
- Ru-Catalyzed Deoxygenative Transfer Hydrogenation of Amides to Amines with Formic acid/TriethylamineAdvanced Synthesis & Catalysis, 2019, 361(16), 3800-3806,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide ; 8 h, 0.6 MPa, 120 °C
Reference
- Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 CatalystACS Catalysis, 2018, 8(11), 10641-10648,
Synthetic Circuit 21
Reaction Conditions
1.1 Catalysts: Iron , Copper , Cellulose Solvents: Water ; 5 min, rt
1.2 Reagents: Sodium borohydride ; 7 h, 70 °C
1.2 Reagents: Sodium borohydride ; 7 h, 70 °C
Reference
- Cellulose supported bimetallic Fe-Cu nanoparticles: a magnetically recoverable nanocatalyst for quick reduction of nitroarenes to amines in waterCellulose (Dordrecht, 2018, 25(6), 3295-3305,
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum oxide (MoO3) (cobalt and N-doped graphite, supported on SBA-15) , Cobalt (molybdenum oxide and N-doped graphitic carbon, supported on SBA-15) , Silica Solvents: Ethanol ; 60 min, 30 °C
Reference
- N-doped graphitic carbon-improved Co-MoO3 catalysts on ordered mesoporous SBA-15 for chemoselective reduction of nitroarenesApplied Catalysis, 2018, 559, 127-137,
Synthetic Circuit 23
Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ; 12 h, rt
Reference
- Highly efficient reduction of nitro compounds: recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen sourceSynthetic Communications, 2018, 48(19), 2475-2484,
Synthetic Circuit 24
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Water ; 2.5 h, 5 MPa, 100 °C
Reference
- Nitrogen-doped graphene-activated metallic nanoparticle-incorporated ordered mesoporous carbon nanocomposites for the hydrogenation of nitroarenesRSC Advances, 2018, 8(16), 8898-8909,
Synthetic Circuit 25
Reaction Conditions
1.1 Reagents: Hydrogen , Hydrazine hydrate (1:1) Catalysts: Hexadecyl-3-methylimidazolium bromide (Ruthenium supported) Solvents: Ethanol ; 2 h, 2 MPa, 40 °C
Reference
- Preparation of Well-Ordered Mesoporous-Silica-Supported Ruthenium Nanoparticles for Highly Selective Reduction of Functionalized Nitroarenes through Transfer HydrogenationEuropean Journal of Organic Chemistry, 2018, 2018(2), 209-214,
Synthetic Circuit 26
Reaction Conditions
Reference
- Synthesis, characterization, anticancer and antifungal studies of Pyrazole carboxamide derivativesChemistry & Biology Interface, 2018, 8(1), 26-44,
Synthetic Circuit 27
Reaction Conditions
Reference
- Synthesis, biological evaluation, and in silico study of some unique multifunctional 1,2,4-triazole acetamidesTurkish Journal of Chemistry, 2018, 42(2), 401-417,
Synthetic Circuit 28
Reaction Conditions
1.1 Reagents: Sodium hydride Catalysts: Titania Solvents: Tetrahydrofuran ; 1 h, rt
Reference
- TiO2-Nanoparticles Catalyzed Synthesis of New Trifluoromethyl-4,5-dihydro-1,2,4-oxadiazoles and Trifluoromethyl-1,2,4-oxadiazolesJournal of Heterocyclic Chemistry, 2018, 55(7), 1702-1708,
Synthetic Circuit 29
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ceria , Palladium (cerium dioxide-supported) ; 3.5 h, 2 MPa, 45 °C
Reference
- High Performance and Active Sites of a Ceria-Supported Palladium Catalyst for Solvent-Free Chemoselective Hydrogenation of NitroarenesChemCatChem, 2017, 9(19), 3743-3751,
Synthetic Circuit 30
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum oxide (MoO3) (NiO/SBA-15 supported) , Nickel monoxide (MoO3/SBA-15 supported) Solvents: Ethanol ; 30 min, 40 °C
Reference
- Highly chemoselective reduction of nitroarenes over non-noble metal nickel-molybdenum oxide catalystsGreen Chemistry, 2017, 19(3), 809-815,
Synthetic Circuit 31
Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid , Azidotrimethylsilane Solvents: Methanol , Chloroform ; 2.7 min, 90 °C
1.2 Reagents: Methanol ; 90 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Methanol ; 90 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Reference
- Continuous-Flow Electrophilic Amination of Arenes and Schmidt Reaction of Carboxylic Acids Utilizing the Superacidic Trimethylsilyl Azide/Triflic Acid Reagent SystemJournal of Organic Chemistry, 2016, 81(19), 9372-9380,
Synthetic Circuit 32
Reaction Conditions
1.1 Reagents: Tris(pentafluorophenyl)borane , Hydrogen Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , (SP-5-43)-[2,6-Bis[[bis(1-methylethyl)phosphino-κP]oxy]phenyl-κC]chlorohydroirid… Solvents: Toluene ; 24 h, 50 atm, 120 °C
Reference
- Deoxygenative Hydrogenation of Amides Catalyzed by a Well-Defined Iridium Pincer ComplexACS Catalysis, 2016, 6(6), 3665-3669,
Synthetic Circuit 33
Reaction Conditions
Reference
- Synthesis of 2-{(5-phenyl-l,3,4-Oxadiazol-2-yl)sulfanyl}_N-substituted acetamides as potential antimicrobial and hemolytic agentsPakistan Journal of Pharmaceutical Sciences, 2016, 29(3), 801-809,
Synthetic Circuit 34
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (nanoclusters, nitrogen-doped mesoporous carbon-supported) ; 2 h, 1 MPa, rt → 45 °C
Reference
- Solvent-Free Selective Hydrogenation of Nitroarenes Using Nanoclusters of Palladium Supported on Nitrogen-Doped Ordered Mesoporous CarbonChemCatChem, 2016, 8(8), 1485-1489,
Synthetic Circuit 35
Reaction Conditions
1.1 Reagents: Pyridine , Tetrabutylammonium tetrafluoroborate Solvents: Acetonitrile ; 22 °C
1.2 Reagents: Piperidine ; 12 h, 80 °C
1.2 Reagents: Piperidine ; 12 h, 80 °C
Reference
- Electrochemical Amination of Less-Activated Alkylated Arenes Using Boron-Doped Diamond AnodesEuropean Journal of Organic Chemistry, 2016, 2016(7), 1274-1278,
Synthetic Circuit 36
Reaction Conditions
1.1 Reagents: Cuprous iodide , Hydrogen bromide Solvents: 1,2-Dichloroethane , Water ; 12 h, 120 °C
Reference
- Copper-Promoted Tandem Reaction of Azobenzenes with Allyl Bromides via N=N Bond Cleavage for the Regioselective Synthesis of QuinolinesOrganic Letters, 2015, 17(23), 5836-5839,
Synthetic Circuit 37
Synthetic Circuit 38
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Nickel , Silica Solvents: Water ; 65 min, rt
Reference
- Preparation and characterization of Ni/mZSM-5 zeolite with a hierarchical pore structure by using KIT-6 as silica template: an efficient bi-functional catalyst for the reduction of nitro aromatic compoundsRSC Advances, 2015, 5(43), 34398-34414,
Synthetic Circuit 39
Reaction Conditions
1.1 Reagents: Oxygen , Poly(methylhydrosiloxane) Catalysts: Bis(acetylacetonato)nickel Solvents: 1,4-Dioxane ; 3 - 5 h, 80 °C
Reference
- Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reductionRSC Advances, 2015, 5(103), 84574-84577,
Synthetic Circuit 40
Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: 1604839-72-6 (silica-coated iron oxide-bound) Solvents: Water ; 20 h, 90 °C
Reference
- A Highly Water-Dispersible/Magnetically Separable Palladium Catalyst: Selective Transfer Hydrogenation or Direct Reductive N-Formylation of Nitroarenes in WaterChemPlusChem, 2015, 80(12), 1750-1759,
2,4-dimethylaniline Raw materials
- N-Hydroxy-4-nitrobenzimidamide
- Bis(2,4-dimethylphenyl)cadmium
- N-(2,4-Dimethylphenyl)acetamide
- Diazene,1,2-bis(2,4-dimethylphenyl)-
- 1,3-Bis(2,4-dimethylphenyl)urea
- Amitraz
- N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride
- 4-Chloro-m-xylene
2,4-dimethylaniline Preparation Products
- 3,5-Dimethylaniline (108-69-0)
- N-ethyl-2,4-dimethylaniline (1742-94-5)
- N′-(2,4-Dimethylphenyl)-N-formyl-N-methylmethanimidamide (2713973-21-6)
- 1,2,4-Oxadiazole, 3-(4-nitrophenyl)-5-(trifluoromethyl)- (312633-84-4)
- 2-Bromo-4,6-dimethylaniline (41825-73-4)
- 2,6-Dimethylaniline (87-62-7)
- 2,4-dimethylaniline (95-68-1)
2,4-dimethylaniline Suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier
(CAS:95-68-1)
SFD2137
25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:03
2,4-dimethylaniline Related Literature
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1. A sensitive and selective enzyme-linked immunosorbent assay for the analysis of para red in foodsJia Wang,Keyi Wei,Hao Li,Qing X. Li,Ji Li,Ting Xu Analyst 2012 137 2136
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Reiner Sebastian Sprick,Mario Hoyos,Marion Sofia Wrackmeyer,Adam Valentine Sheridan Parry,Iain Mark Grace,Colin Lambert,Oscar Navarro,Michael Lewis Turner J. Mater. Chem. C 2014 2 6520
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Metin ?i?ek,Nevin Gürbüz,Nam?k ?zdemir,?smail ?zdemir,Esin ?spir New J. Chem. 2021 45 11075
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Mohammed N. Alnajrani,Francis S. Mair Dalton Trans. 2014 43 15727
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Umran Seven Erdemir,Belgin Izgi,Seref Gucer Anal. Methods 2013 5 1790
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Paul Shaw,Alan R. Kennedy,David J. Nelson Dalton Trans. 2016 45 11772
-
Gianluca Accorsi,Agostina-Lina Capodilupo,Rosa María Claramunt,Guy J. Clarkson,A. Farrán,Francesco G. Gatti,Salvador León,Silvia Venturi New J. Chem. 2021 45 12471
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Stefan H. Bossmann,Steffen Jockusch,Peter Schwarz,Bodo Baumeister,Sabine G?b,Claudia Schnabel,Leon Payawan,Jr.,Megh Raj Pokhrel,Michael W?rner,André M. Braun,Nicholas J. Turro Photochem. Photobiol. Sci. 2003 2 477
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Yuming Yu,Lijun Shi,Dazhi Yang,Liangbing Gan Chem. Sci. 2013 4 814
95-68-1 (2,4-dimethylaniline) Related Products
- 87-17-2(2-Hydroxy-N-phenylbenzamide)
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- 99-97-8(N,N-Dimethyl-p-toluidine)
- 101-21-3(isopropyl N-(3-chlorophenyl)carbamate)
- 367-21-5(3-Chloro-4-fluoroaniline)
- 367-34-0(2,4,5-Trifluoroaniline)
- 527-20-8(2,3,4,5,6-Pentachloroaniline)
- 538-51-2((E)-N-Benzylideneaniline)
Recommended suppliers
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(CAS:95-68-1)2,4-Dimethyl aniline
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